molecular formula C19H22N4O8 B1217732 3-Carboxymethylriboflavin CAS No. 28714-80-9

3-Carboxymethylriboflavin

Cat. No. B1217732
CAS RN: 28714-80-9
M. Wt: 434.4 g/mol
InChI Key: YFKSNCIPAHACKJ-ZENOOKHLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Carboxymethylriboflavin and its related compounds is a topic of interest in biotechnological processes . Riboflavin and its active forms, the cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), have been extensively used in various industries. Modern commercial production of riboflavin is based on microbial fermentation . High yields of flavin mononucleotide and flavin adenine dinucleotide have been obtained using whole-cell biocatalysis processes .

Scientific Research Applications

Synthesis and Fluorescence Studies

3-Carboxymethylriboflavin has been explored for its synthetic and fluorescence properties. Banekovich and Matuszczak (2005) investigated the synthesis of 2′,3′,4′,5′-tetraacetyl-N(3)-carboxymethylriboflavin, starting from tetraacetylriboflavin, and reported its fluorescence characteristics (Banekovich & Matuszczak, 2005).

Enzyme-Linked Competitive Binding Assays

In the field of biochemical analysis, 3-Carboxymethylriboflavin has been used in enzyme-linked competitive binding assays for riboflavin. Cha and Meyerhoff (1988) developed a method using a malate dehydrogenase/3-carboxymethylriboflavin conjugate, achieving high selectivity and sensitivity in the detection of riboflavin (Cha & Meyerhoff, 1988).

Photolysis Studies

Photolysis of carboxymethylflavin, including 3-Carboxymethylriboflavin, has been a subject of study. Ahmad et al. (2019) investigated the photodegradation of carboxymethylflavin in various solutions, providing insights into its chemical behavior under light exposure (Ahmad et al., 2019).

Microencapsulation for Antifungal Activity

Farias et al. (2018) explored the microencapsulation of riboflavin, potentially involving derivatives like 3-Carboxymethylriboflavin, for enhanced antifungal activity. This study showed the potential of such compounds in controlled release and preservation of functional properties (Farias et al., 2018).

Cross-Linking Agents in Dentistry

In dentistry, riboflavin and its derivatives, possibly including 3-Carboxymethylriboflavin, have been used as cross-linking agents to optimize dentin bond durability. A study by Abunawareg et al. (2017) highlighted their efficacy in enhancing resin-dentin bond strength (Abunawareg et al., 2017).

Riboflavin in Nanotechnology

Beztsinna et al. (2016) discussed the applications of riboflavin in nanotechnology, which could extend to its derivatives like 3-Carboxymethylriboflavin. The unique properties of riboflavin are utilized in drug delivery, biosensors, and other nanotechnological applications (Beztsinna et al., 2016).

properties

IUPAC Name

2-[7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O8/c1-8-3-10-11(4-9(8)2)22(5-12(25)16(29)13(26)7-24)17-15(20-10)18(30)23(6-14(27)28)19(31)21-17/h3-4,12-13,16,24-26,29H,5-7H2,1-2H3,(H,27,28)/t12-,13+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKSNCIPAHACKJ-ZENOOKHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951365
Record name 1-[3-(Carboxymethyl)-7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-1-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxymethylriboflavin

CAS RN

28714-80-9
Record name 3-Carboxymethylriboflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028714809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Carboxymethyl)-7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-1-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboxymethylriboflavin
Reactant of Route 2
Reactant of Route 2
3-Carboxymethylriboflavin
Reactant of Route 3
3-Carboxymethylriboflavin
Reactant of Route 4
3-Carboxymethylriboflavin
Reactant of Route 5
3-Carboxymethylriboflavin
Reactant of Route 6
3-Carboxymethylriboflavin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.